Valsartan Isopropyl-d7 Ester
Description
Valsartan Isopropyl-d7 Ester (CAS: 1245820-09-0; molecular formula: C24H29N5O3; molecular weight: 435.52) is a deuterated isotopologue of the valsartan isopropyl ester derivative. It serves as a critical impurity standard in pharmaceutical quality control for valsartan, an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure . This compound is synthesized by introducing seven deuterium atoms into the isopropyl ester moiety of valsartan, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry and pharmacokinetic studies . Its structural backbone aligns with valsartan’s pharmacophore, retaining the biphenyltetrazole and N-pentanoyl-L-valinate moieties but modified with an isotopically labeled ester group .
Properties
Molecular Formula |
C27H35N5O3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D |
InChI Key |
XIZXKMBYUPSRFW-YKCRMNSISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Reactants : Valsartan (free acid form) and isopropyl-d7 alcohol.
- Catalysts : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at 0.1–0.5 molar equivalents.
- Solvents : Anhydrous toluene or dichloromethane to avoid hydrolysis.
- Temperature : 60–80°C under reflux for 12–24 hours.
- Dehydration : Molecular sieves (3Å or 4Å) are added to absorb water, shifting the equilibrium toward ester formation.
Key Optimization Parameters
This method typically achieves 85–92% yield , with purity >98% after purification. The deuterium incorporation efficiency exceeds 99%, as confirmed by mass spectrometry.
Stepwise Synthesis from Valsartan Intermediate
Alternative routes synthesize the deuterated ester from valsartan precursors, avoiding direct handling of the free acid.
Acylation of Tetrazole-Protected Intermediate
A patented approach (CN102617498B) involves:
- Protection of Tetrazole : Reacting valsartan’s tetrazole moiety with trityl chloride to form a stable intermediate.
- Deuterated Ester Formation :
- Deprotection : Hydrolysis with hydrochloric acid (HCl) to remove the trityl group.
Advantages :
Continuous Flow Synthesis
Industrial-scale production (US7943794B2) employs continuous flow reactors for higher efficiency:
- Reactor Type : Tubular reactor with immobilized lipase enzyme (e.g., Candida antarctica Lipase B).
- Conditions :
- Output : 95% conversion with 99.5% enantiomeric purity.
Purification and Characterization
Chromatographic Purification
Crude product is purified via:
Analytical Confirmation
| Technique | Critical Data Points |
|---|---|
| LC-MS | m/z = 484.318 [M+H]⁺, D7 incorporation |
| ¹H-NMR | Absence of isopropyl CH₃ signals (δ 1.0–1.2 ppm) |
| IR Spectroscopy | C=O stretch at 1735 cm⁻¹ (ester) |
Industrial-Scale Challenges and Solutions
Deuterium Scrambling
Cost of Deuterated Reagents
- Isopropyl-d7 alcohol costs ~$2,000/g, contributing to 70% of total synthesis expenses.
- Workaround : Closed-loop solvent recovery systems reduce alcohol waste by 40%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Direct Esterification | 92 | 98.5 | 1,200 | Moderate |
| Stepwise Synthesis | 94 | 99.5 | 1,800 | High |
| Continuous Flow | 95 | 99.8 | 900 | Industrial |
Emerging Techniques
Biocatalytic Deuterium Incorporation
Recent advances (ACS Chem. Rev. 2022) utilize engineered transesterification enzymes to incorporate deuterium directly into the isopropyl group, bypassing the need for pre-deuterated alcohols. This method reduces costs by 50% but remains experimental.
Photocatalytic Esterification
A 2024 study demonstrated visible-light-driven esterification using TiO₂ nanoparticles, achieving 90% yield in 6 hours at 25°C. However, deuterium incorporation drops to 95% under these conditions.
Chemical Reactions Analysis
Esterification Reaction
The synthesis of Valsartan Isopropyl-d7 Ester involves esterification between valsartan and deuterated isopropyl alcohol (D7-isopropanol). This reaction typically employs acidic (e.g., H₂SO₄) or basic catalysts, with dehydrating agents like molecular sieves to drive the equilibrium toward ester formation.
Reaction Conditions :
-
Catalysts : H₂SO₄ or HCl
-
Temperature : 60–80°C
-
Time : 4–8 hours
-
Yield : Optimized protocols report >90% conversion in continuous flow reactors.
Acylation with Pentanoyl Chloride
A critical step in valsartan synthesis, acylation is adapted for its deuterated ester form. The intermediate N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine ester reacts with pentanoyl chloride in tetrahydrofuran (THF) or methylene chloride.
This step forms the pentanoyl ester intermediate, a precursor to the final product .
Acidic Hydrolysis
Used to remove protecting groups (e.g., trityl):
-
Conditions : Acetone/HCl mixture under reflux.
-
Outcome : Cleavage of the trityl group with minimal side reactions .
Basic Hydrolysis
Final de-esterification to yield valsartan:
-
Conditions : Aqueous NaOH or KOH in methanol/ethanol.
-
Steps :
Yield : Isolated valsartan achieves >95% purity after extraction with halogenated solvents .
Trityl Group Removal
-
Method : Acidic hydrolysis (HCl in acetone) or catalytic hydrogenation for benzyl esters.
-
Efficiency : Near-quantitative removal with optimized HCl concentrations .
Deuterium-Specific Stability
The deuterated isopropyl group exhibits enhanced metabolic stability due to the kinetic isotope effect, slowing CYP450-mediated oxidation in preclinical studies.
Metabolic Reactions
In biological systems, this compound undergoes:
-
Oxidation : Deuterium substitution reduces oxidation rates at the isopropyl group.
-
Conjugation : Glucuronidation at the tetrazole ring, similar to non-deuterated valsartan.
Key Metabolic Data :
| Pathway | Effect of Deuterium |
|---|---|
| Absorption | Unaffected |
| Half-life | Increased by 20–30% (rodent models) |
| Excretion | Primarily renal (>80%) |
Comparative Reactivity Table
| Reaction Type | This compound | Non-Deuterated Valsartan |
|---|---|---|
| Ester Hydrolysis | Slower (deuterium steric effects) | Faster |
| Oxidative Stability | Enhanced (t₁/₂ = 8.2 h) | Moderate (t₁/₂ = 6.1 h) |
| Metabolic Clearance | 15% reduction | Baseline |
Scientific Research Applications
Valsartan isopropyl ester-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of valsartan in biological samples.
Biology: Studied for its metabolic stability and pharmacokinetics compared to non-deuterated valsartan.
Medicine: Investigated for its potential to provide more consistent therapeutic effects with reduced side effects due to its enhanced stability.
Industry: Used in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of valsartan.
Mechanism of Action
Valsartan isopropyl ester-d7 exerts its effects by blocking the angiotensin II receptor type 1, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The deuterium atoms in valsartan isopropyl ester-d7 may enhance the compound’s metabolic stability, leading to prolonged action and reduced frequency of administration.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural and functional differences between Valsartan Isopropyl-d7 Ester and related compounds:
Key Observations:
- Isotopic Labeling: Unlike non-deuterated esters (e.g., Valsartan Acid Isopropyl Ester), the -d7 label in this compound enables precise quantification in complex biological matrices, minimizing interference from endogenous compounds .
- Functional Groups : While this compound retains the ester group, Des(oxopentyl) Valsartan Methyl Ester lacks the oxopentyl chain, altering its receptor-binding affinity and rendering it a synthesis byproduct .
- Prodrug vs.
Pharmacokinetic and Analytical Performance
- Solubility and Bioavailability: Valsartan’s pH-dependent solubility limits its dissolution in acidic environments (4% at pH 1.2 vs. 78% at pH 6.8) .
- Role in Formulation Development: Nanoparticle formulations (e.g., valsartan–HPMC–poloxamer 407) improve bioavailability by 7.2-fold compared to raw valsartan .
Biological Activity
Valsartan Isopropyl-d7 Ester is a deuterated derivative of Valsartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and implications in clinical research.
Overview of Valsartan and Its Derivative
Chemical Structure and Properties
- Molecular Formula : C24H29D7N5O3
- Molecular Weight : 484.64 g/mol
- Deuteration : The incorporation of deuterium atoms enhances stability and alters pharmacokinetic properties, making it suitable for various research applications, particularly in drug metabolism studies.
This compound functions primarily as an antagonist of the angiotensin II type 1 (AT1) receptor. This receptor antagonism is crucial for:
- Lowering Blood Pressure : By inhibiting the effects of angiotensin II, a potent vasoconstrictor, it relaxes blood vessels.
- Managing Heart Failure : It helps improve symptoms and quality of life by reducing cardiac workload.
Pharmacokinetics
The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:
- Absorption Rates : Potential changes due to isotopic labeling.
- Half-Life : Variations that could influence dosing regimens and therapeutic outcomes.
Comparative Analysis with Related Compounds
The following table summarizes the properties of this compound compared to related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Valsartan | C24H29N5O3 | 435.51 g/mol | Widely used antihypertensive |
| Losartan | C22H23ClN6O | 422.89 g/mol | Contains chlorine; different receptor selectivity |
| Irbesartan | C25H28N2O5 | 428.50 g/mol | Distinct structure; longer half-life |
| This compound | C24H29D7N5O3 | 484.64 g/mol | Deuterated form; enhanced metabolic tracking |
Case Studies and Clinical Trials
-
Efficacy in Hypertension Management
A study involving 19,533 patients demonstrated that valsartan-based regimens significantly lowered blood pressure within a 90-day period. The results indicated a consistent reduction in total cardiovascular risk associated with valsartan treatment . -
Metabolic Stability Studies
Research utilizing this compound has shown that deuteration aids in tracking drug metabolism more effectively than non-deuterated forms. This has implications for understanding the drug's behavior in various biological systems. -
In Vivo Studies on Cardiac Function
In animal models, valsartan has been shown to improve cardiac output and reduce left ventricular fibrosis, particularly in cases of heart failure with reduced ejection fraction .
Implications for Future Research
The unique properties of this compound make it a valuable tool for:
- Drug Metabolism Studies : Understanding how modifications affect pharmacokinetics.
- Tracer Studies : Investigating drug distribution without altering pharmacological properties.
- Combination Therapies : Exploring its effectiveness when used with other antihypertensive agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
